cis-2-Butene-1,4-Diol
Overview
Description
cis-2-Butene-1,4-Diol: is an organic compound with the molecular formula C4H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butene backbone. The compound exists in a cis configuration, where the hydroxyl groups are on the same side of the double bond. This compound is used in various chemical synthesis processes and has applications in different fields, including pharmaceuticals and industrial chemistry.
Mechanism of Action
Target of Action
cis-2-Butene-1,4-Diol is a chemical compound that has been used in the production of endosulfan . It is also used as a probe for studying isomerization versus hydrogenation and hydrogenolysis reactions .
Mode of Action
It is known to participate in reactions involving isomerization, hydrogenation, and hydrogenolysis . In the production of endosulfan, it reacts with hexachlorocyclopentadiene to form endosulfan diol .
Biochemical Pathways
This compound is involved in the synthesis of endosulfan, a widely used insecticide. The compound reacts with hexachlorocyclopentadiene to form endosulfan diol, which then reacts with thionyl chloride to form endosulfan .
Pharmacokinetics
Its physical properties such as its boiling point (235 °c), melting point (4-10 °c), and density (1072 g/mL at 20 °C) have been documented . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It is known to be involved in the synthesis of endosulfan, an insecticide . It is also used as a probe for studying isomerization versus hydrogenation and hydrogenolysis reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its physical properties such as boiling point, melting point, and density can be affected by temperature and pressure . Additionally, its reactivity in chemical reactions can be influenced by the presence of other compounds and catalysts .
Biochemical Analysis
Biochemical Properties
The biochemical properties of cis-2-Butene-1,4-Diol are not fully understood. It is known to be involved in certain biochemical reactions. For example, it efficiently catalyzes cyclodehydration with active methylene compounds to give 2-vinyl-2,3-dihydrofurans .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 235 °C and a melting point between 4-10 °C . This suggests that it is stable under normal laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2-Butyne-1,4-Diol: The most common method for preparing cis-2-Butene-1,4-Diol is the selective hydrogenation of 2-Butyne-1,4-Diol.
Catalytic Hydrogenation: Another method involves the use of palladium-phosphorus particles as catalysts.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation in reactors, where the reaction conditions are optimized for maximum yield and selectivity. The use of supported palladium or platinum catalysts is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be further reduced to 1,4-Butanediol using hydrogenation catalysts.
Substitution: Halogenation reactions can occur, forming 4-halobutenols or 2,3-dihalo-1,4-butanediol.
Common Reagents and Conditions:
Oxidation: Dichromate in acidic solution.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens such as chlorine or bromine.
Major Products:
Oxidation: Furan derivatives.
Reduction: 1,4-Butanediol.
Substitution: 4-Halobutenols, 2,3-Dihalo-1,4-butanediol.
Scientific Research Applications
cis-2-Butene-1,4-Diol is used as a probe in studying isomerization, hydrogenation, and hydrogenolysis reactions. It is also employed in the synthesis of antiviral drugs such as oxetanocin A . Additionally, it is used in the production of vitamins, antiepileptic drugs, and pesticides . The compound’s ability to undergo various chemical transformations makes it valuable in organic synthesis and industrial applications.
Comparison with Similar Compounds
trans-2-Butene-1,4-Diol: The trans isomer of 2-Butene-1,4-Diol, where the hydroxyl groups are on opposite sides of the double bond.
1,4-Butanediol: A fully saturated diol without a double bond.
2-Butyne-1,4-Diol: The alkyne precursor used in the synthesis of cis-2-Butene-1,4-Diol.
Uniqueness: this compound is unique due to its cis configuration, which imparts different chemical reactivity and physical properties compared to its trans isomer and other similar compounds. Its ability to selectively undergo hydrogenation and isomerization reactions makes it valuable in specific synthetic applications .
Properties
IUPAC Name |
(Z)-but-2-ene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVZLZNOYNASJ-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018106 | |
Record name | (2Z)-2-Butene-1,4-diol | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline] | |
Record name | 1,4-Dihydroxy-2-butene | |
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Boiling Point |
141-149 °C AT 20 MM HG | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Flash Point |
128 °C, 128 °C (263 °F) OC | |
Record name | 1,4-Dihydroxy-2-butene | |
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Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Solubility |
VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Density |
1.067-1.074 | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Vapor Density |
3.0 (AIR= 1) | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.04 [mmHg] | |
Record name | 1,4-Dihydroxy-2-butene | |
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Color/Form |
ALMOST COLORLESS LIQUID | |
CAS No. |
6117-80-2, 110-64-5 | |
Record name | cis-2-Butene-1,4-diol | |
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Record name | 2-Butene-1,4-diol, (2Z)- | |
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Record name | 2-Butene-1,4-diol | |
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Record name | (2Z)-2-Butene-1,4-diol | |
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Record name | (Z)-2-butene-1,4-diol | |
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Record name | But-2-ene-1,4-diol | |
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Record name | 2-BUTENE-1,4-DIOL, (2Z)- | |
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Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Melting Point |
7 °C (45 °F) | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-2-Butene-1,4-diol?
A1: this compound has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.
Q2: How is the structure of this compound confirmed spectroscopically?
A2: Several spectroscopic techniques are employed to confirm the structure of this compound, including:
- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups through their characteristic absorption bands. For this compound, prominent bands include those corresponding to O-H stretching (broad band around 3200-3500 cm-1) and C=C stretching (around 1650 cm-1). [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the arrangement of hydrogen and carbon atoms, respectively, within the molecule. [, , , ]
Q3: How does this compound impact the properties of polyurethanes?
A3: this compound is often incorporated into polyurethane synthesis as a chain extender. It introduces unsaturation into the polymer backbone, influencing properties such as: [, ]
- Flexibility and Elasticity: Increasing chain extender unsaturation can decrease tensile strength, elongation, and modulus, ultimately increasing flexibility. []
- Phase Morphology: The unsaturated structure affects phase separation and hydrogen bonding within the polyurethane, impacting its mechanical and thermal properties. []
Q4: What is the significance of this compound in selective hydrogenation reactions?
A4: this compound is a key intermediate in the selective hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol. Various catalyst systems, especially palladium-based ones, are investigated for this reaction. [, , ]
Q5: How does the choice of catalyst and reaction conditions impact selectivity in 2-Butyne-1,4-diol hydrogenation?
A5: Catalyst support and reaction conditions play crucial roles in determining product selectivity. For instance:
- Palladium on Calcium Carbonate with Ammonia: This system exhibits remarkable selectivity towards this compound due to the competitive adsorption of ammonia on the catalyst surface. []
- Monolithic Downflow Bubble Column Reactor: This reactor system, operating under specific flow conditions and bubble dispersion levels, demonstrates high selectivity towards this compound by enabling efficient gas-liquid interaction and controlled reaction conditions. []
Q6: How is computational chemistry applied to understand the reactivity of this compound?
A6: Computational studies are employed to investigate various aspects, including:
- Reaction Mechanism: Density functional theory (DFT) calculations can help elucidate the mechanism of reactions involving this compound, such as its adsorption on silicon surfaces. []
- Neighboring Group Participation: Computational methods, such as DFT, are used to explore the possibility of neighboring group participation in reactions involving this compound derivatives, like in the synthesis of psico-oxetanocin analogues. []
Q7: How do structural modifications of this compound derivatives affect their properties?
A7:
- Chain Length: In the synthesis of lactone-type anionic surfactants, increasing the size of the lactone ring derived from this compound leads to lower critical micelle concentrations (CMC), indicating increased surface activity. []
- Side Chains: Introducing a hexyl side chain into the lactone-type surfactants can affect their aggregation behavior and solubilization ability due to steric hindrance. []
Q8: How stable are unsaturated polyesters incorporating this compound?
A8: The thermal stability of unsaturated polyesters containing this compound can be lower compared to their saturated counterparts. This is attributed to the presence of the double bond in the diol structure. []
Q9: What are the applications of this compound in organic synthesis?
A9:
- Synthesis of Natural Products: this compound serves as a valuable starting material in the synthesis of various natural products, including (+)-tetronolide, the aglycon of tetrocarcins, [] and 3-epi-jaspine B, a cytotoxic anhydrophytosphingosine. []
- Preparation of Tripodal Ligands: It can be used to synthesize all-cis-1,2,3-tris(diphenylphosphinomethyl)cyclopropane and its derivatives, which function as tripodal ligands in organometallic chemistry. []
Q10: How is this compound utilized in material science?
A10:
- Preparation of Nanoparticles: this compound can be employed in the synthesis of crosslinked polydicyclopentadiene nanoparticles via a ring-opening metathesis polymerization-induced self-assembly approach. []
- Modification of Kevlar Fiber: It has been explored as a modifier for Kevlar fiber, aiming to improve its interfacial adhesion properties. []
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